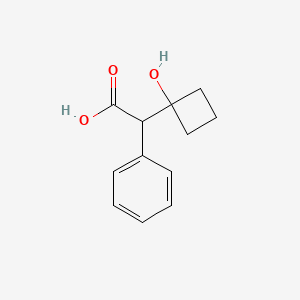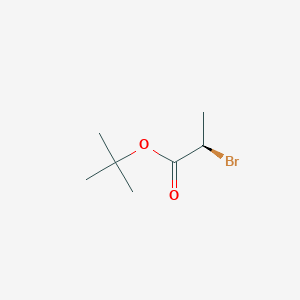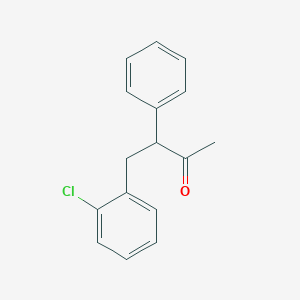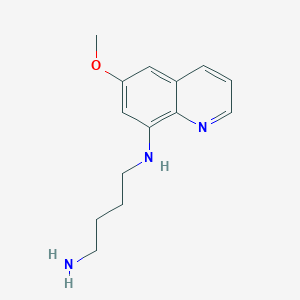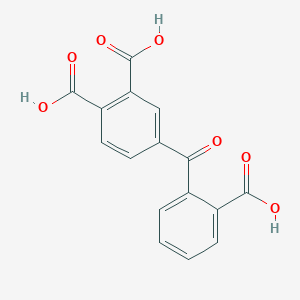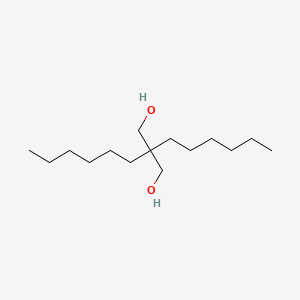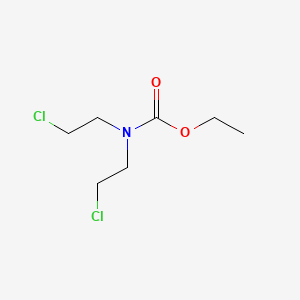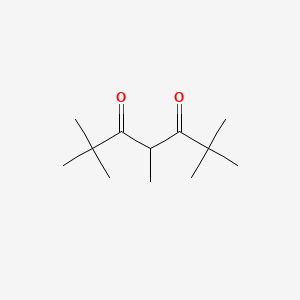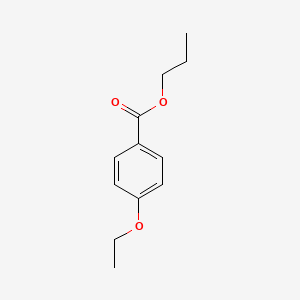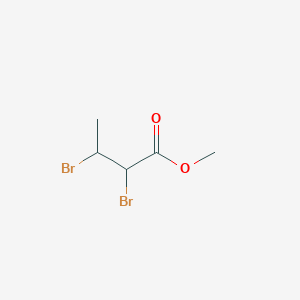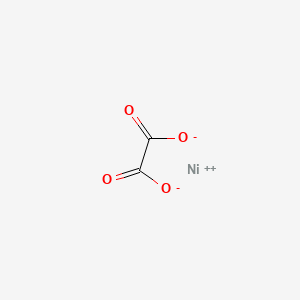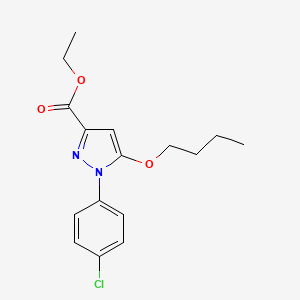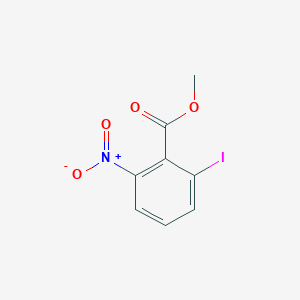
Octan-2-YL dodecanoate
Overview
Description
Octan-2-YL dodecanoate: is an ester compound formed from the reaction between octan-2-ol and dodecanoic acid. It is known for its applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C20H40O2 and a molecular weight of 312.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-2-YL dodecanoate can be synthesized through the esterification reaction between octan-2-ol and dodecanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of renewable raw materials, such as fatty acids and alcohols derived from natural sources, is also common in the industrial production of esters .
Chemical Reactions Analysis
Types of Reactions: Octan-2-YL dodecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield octan-2-ol and dodecanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Major Products Formed:
Hydrolysis: Octan-2-ol and dodecanoic acid.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and alcohols.
Scientific Research Applications
Octan-2-YL dodecanoate has several scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mechanism of Action
The mechanism of action of octan-2-YL dodecanoate involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the leakage of cellular contents and ultimately cell death. The compound’s antimicrobial activity is attributed to its ability to integrate into lipid bilayers and alter membrane fluidity .
Comparison with Similar Compounds
Lauric acid (dodecanoic acid): Shares the same fatty acid backbone but lacks the ester linkage.
Octan-2-ol: The alcohol precursor used in the synthesis of octan-2-YL dodecanoate.
Other esters of dodecanoic acid: Such as methyl dodecanoate and ethyl dodecanoate.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties compared to its parent compounds and other esters. Its ability to act as a plasticizer and its potential antimicrobial properties make it valuable in various applications .
Properties
IUPAC Name |
octan-2-yl dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-6-8-10-11-12-13-14-16-18-20(21)22-19(3)17-15-9-7-5-2/h19H,4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEBBHYETAOCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648855 | |
| Record name | Octan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55194-07-5 | |
| Record name | Octan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


